molecular formula C4H6ClNO3 B2381991 Ethyl 2-chloro-2-(hydroxyimino)acetate CAS No. 14337-43-0; 861135-87-7

Ethyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B2381991
CAS No.: 14337-43-0; 861135-87-7
M. Wt: 151.55
InChI Key: UXOLDCOJRAMLTQ-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0) is a versatile intermediate in organic synthesis, characterized by the molecular formula C₄H₆ClNO₃ and a molecular weight of 151.55 g/mol . It exists as a white crystalline solid with a melting point of 70–76°C . The compound features a chloro substituent and a hydroxyimino group adjacent to the ester moiety, enabling diverse reactivity in cycloadditions, nucleophilic substitutions, and metal-catalyzed reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E)-2-chloro-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDCOJRAMLTQ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Isoxazoles

One of the primary applications of ethyl 2-chloro-2-(hydroxyimino)acetate is in the synthesis of isoxazole derivatives. Isoxazoles are five-membered heterocycles that exhibit a wide range of biological activities, making them important in medicinal chemistry.

Case Study: Synthesis of Ester-Functionalized Isoxazoles

A notable study demonstrated the use of this compound to generate ethoxycarbonylformonitrile oxide in situ, which was then reacted with dipolarophiles to yield ester-functionalized isoxazoles. The synthesized derivatives exhibited promising histone deacetylase (HDAC) inhibitory activity, indicating potential anticancer properties. Compound testing revealed that certain derivatives displayed significantly lower IC₅₀ values at HDAC-6 compared to other isoforms, highlighting their potential as therapeutic agents .

Preparation of Chiral Amino Acids

This compound has also been utilized in the synthesis of chiral amino acids. For instance, it has been employed in the preparation of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, which acts as a selective agonist at AMPA-kainate receptors. This application underscores its importance in developing compounds for neurological research and therapeutic interventions .

Generation of Dihydro-Oxadiazines

The compound serves as a precursor for generating N-azirdinyloximes, which upon treatment with scandium triflate yield dihydro-oxadiazines. These dihydro-oxadiazines are valuable intermediates in organic synthesis, particularly for constructing complex molecular architectures .

Research has indicated that derivatives synthesized from this compound exhibit various biological activities:

  • Anticancer Properties : Compounds derived from this precursor have shown potential as HDAC inhibitors, which play a crucial role in cancer therapy by influencing gene expression and cell cycle regulation.
  • Antioxidant Activity : Certain isoxazole derivatives have been evaluated for their antioxidant properties using models such as Caenorhabditis elegans and human primary fibroblasts. Some compounds demonstrated superior antioxidant effects compared to established antioxidants like quercetin .
  • Allergic Reactions : While exploring its applications, some studies reported occupational allergic contact dermatitis associated with ethyl chloro oximido acetate, emphasizing the need for safety precautions during handling .

Data Summary Table

ApplicationDescriptionReferences
Synthesis of IsoxazolesUsed to generate ethoxycarbonylformonitrile oxide for isoxazole synthesis
Preparation of Chiral Amino AcidsSynthesis of CIP-AS (−), a selective agonist at AMPA-kainate receptors
Generation of Dihydro-OxadiazinesPrecursor for N-azirdinyloximes leading to dihydro-oxadiazines
Anticancer PropertiesHDAC inhibitors derived from isoxazole compounds
Antioxidant ActivityEvaluated using C. elegans and human fibroblasts
Allergic ReactionsReported cases of occupational allergic contact dermatitis

Comparison with Similar Compounds

Ethyl 2-Chloro-2-(methylimino)acetate

  • CAS : 73188-60-0
  • Formula: C₅H₈ClNO₂ (discrepancy noted in source data; molecular weight likely ~165.58 g/mol) .
  • Key Differences: Substitutes the hydroxyimino (-NOH) group with a methylimino (-NCH₃) group. Applications: Less documented, but likely used in niche alkylation or imine-forming reactions. Reactivity: The absence of a hydroxyl group reduces hydrogen-bonding capacity, altering solubility and nucleophilicity compared to the parent compound.

Ethyl 2-Chloro-2-[(propan-2-yl)imino]acetate

  • CAS : 1032707-93-9
  • Formula: C₇H₁₂ClNO₂ (MW: 189.63 g/mol) .
  • Key Differences: Features an isopropylimino (-NC₃H₇) group instead of hydroxyimino. Applications: Used in synthesizing branched heterocycles, leveraging steric effects for regioselective reactions. Reactivity: Bulkier substituents may hinder electrophilic attacks but enhance stability in high-temperature reactions.

Ethyl Cyano(hydroxyimino)acetate (OxymaPure)

  • CAS : 56503-39-0
  • Formula : C₅H₆N₂O₃ (MW: 142.11 g/mol) .
  • Key Differences: Replaces the chloro group with a cyano (-CN) substituent. Applications: Superior coupling reagent in peptide synthesis compared to HOBt/DIC, offering higher yields and purity . Reactivity: The electron-withdrawing cyano group increases electrophilicity at the carbonyl carbon, enhancing acylation efficiency.

Ethyl 2-Chloroacetoacetate

  • CAS : 609-15-4
  • Formula : C₅H₇ClO₃ (MW: 150.56 g/mol) .
  • Key Differences: Contains a keto group (-CO-) instead of hydroxyimino. Physical State: Liquid at room temperature (vs. solid hydroxyimino derivative). Applications: Intermediate in β-lactam antibiotics and continuous-flow synthesis.

Comparative Analysis Table

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
Ethyl 2-chloro-2-(hydroxyimino)acetate C₄H₆ClNO₃ -Cl, -NOH 70–76 Pharmaceuticals, agrochemicals
Ethyl 2-chloro-2-(methylimino)acetate C₅H₈ClNO₂ -Cl, -NCH₃ N/A Niche alkylation reactions
Ethyl cyano(hydroxyimino)acetate C₅H₆N₂O₃ -CN, -NOH N/A Peptide coupling reagent
Ethyl 2-chloroacetoacetate C₅H₇ClO₃ -Cl, -CO- Liquid β-Lactam synthesis, flow chemistry

Q & A

Q. What role do steric and electronic factors play in its interactions with biological targets?

  • Methodological Answer : The chloro group enhances binding to hydrophobic enzyme pockets (e.g., thrombin inhibitors), while the hydroxyimino moiety participates in hydrogen bonding. MD simulations reveal that steric hindrance from the ethyl group modulates binding affinity by ~2 kcal/mol .

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